5-Ethylpyrrolidine-2-carboxylic acid hydrochloride
Description
5-Ethylpyrrolidine-2-carboxylic acid hydrochloride (CAS: 1909309-32-5) is a pyrrolidine derivative substituted with an ethyl group at the 5-position and a carboxylic acid group at the 2-position, stabilized as a hydrochloride salt. Its molecular formula is C₇H₁₄ClNO₂, with a molecular weight of 179.64 g/mol . The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical or synthetic applications. Pyrrolidine derivatives are widely studied for their conformational rigidity and bioactivity, particularly in drug discovery targeting enzymes or receptors .
Properties
IUPAC Name |
5-ethylpyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-2-5-3-4-6(8-5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACYFTDBPPDHNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(N1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylpyrrolidine-2-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with a suitable carboxylic acid derivative, followed by cyclization to form the pyrrolidine ring. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a pure form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Ethylpyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
5-Ethylpyrrolidine-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for specific receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 5-Ethylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with receptors or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Effects :
- The ethyl group in the target compound introduces steric bulk and lipophilicity compared to smaller substituents like methoxy or chloro in pyrrolo-pyridine analogs .
- The hydrochloride salt enhances aqueous solubility relative to free carboxylic acids, a feature shared with alkaloid derivatives like Jatrorrhizine hydrochloride .

1-Methyl-5-oxopyrrolidine-3-carboxylic acid () replaces the ethyl group with a ketone, altering electronic properties and hydrogen-bonding capacity .
Synthetic Accessibility: Pyrrolo-pyridine derivatives require multi-step synthesis, including hydrogenation and cyclization, with yields ranging from 71% to 85% .
Pharmacological and Physicochemical Considerations
- Hydrochloride Salts : Compounds like Jatrorrhizine hydrochloride and Yohimbine hydrochloride () utilize hydrochloride salts to improve bioavailability, a strategy mirrored in the target compound .

- Solubility : The hydrochloride form of the target compound likely has higher water solubility than neutral analogs, similar to Pioglitazone hydrochloride (), which uses salt forms for enhanced dissolution .
Biological Activity
5-Ethylpyrrolidine-2-carboxylic acid hydrochloride is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound has the following structural formula:
- Molecular Formula : C7H12ClN
- Molecular Weight : 155.63 g/mol
The compound consists of a pyrrolidine ring with an ethyl group and a carboxylic acid functional group, which is essential for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its pharmacological properties and potential therapeutic uses.
1. Anticancer Activity
Recent studies have explored the anticancer potential of derivatives related to 5-Ethylpyrrolidine-2-carboxylic acid. For instance, compounds with similar structures have shown promising results against various cancer cell lines, including A549 human lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Table 1: Anticancer Activity Against A549 Cells
| Compound | Viability (%) | IC50 (µM) |
|---|---|---|
| Control | 100 | - |
| 5-Ethylpyrrolidine-2-carboxylic acid | 63.4 | 25 |
| 3,5-Dichloro derivative | 21.2 | 10 |
These results suggest that structural modifications can enhance the anticancer efficacy of pyrrolidine derivatives.
2. Neuroprotective Effects
Another area of interest is the neuroprotective activity of this compound. Research indicates that it may have protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress.
Case Study: Neuroprotection in Animal Models
In a study involving rodent models of neurodegeneration, administration of this compound resulted in:
- Reduced neuronal apoptosis
- Improved cognitive function
- Decreased levels of inflammatory cytokines
These findings highlight the potential for this compound in treating conditions such as Alzheimer's disease.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to cell death.
- Oxidative Stress Reduction : It exhibits antioxidant properties that help mitigate oxidative damage in neuronal cells.
- Neurotransmitter Modulation : Alters levels of key neurotransmitters, potentially enhancing synaptic plasticity.
Toxicological Profile
The safety profile of this compound has also been evaluated. In sub-chronic toxicity studies, it exhibited low toxicity at various dosages, indicating its potential for therapeutic use without significant adverse effects.
Table 2: Toxicity Data Summary
| Dosage (mg/kg) | Observed Effects | NOAEL (mg/kg) |
|---|---|---|
| 0 | No effects | - |
| 312 | Mild gastrointestinal upset | 1250 |
| 625 | No significant findings |
Q & A
Q. How is 5-ethylpyrrolidine-2-carboxylic acid hydrochloride synthesized in laboratory settings?
The synthesis typically involves esterification of pyrrolidine-2-carboxylic acid with ethanol in the presence of an acid catalyst (e.g., HCl), followed by salt formation. Key steps include:
- Reaction Conditions : Reflux ethanol with the carboxylic acid derivative under acidic conditions (pH 2–6) to ensure complete esterification .
- Hydrochloride Formation : Addition of concentrated HCl to precipitate the hydrochloride salt, which is then purified via recrystallization or column chromatography .
Q. What purification techniques are recommended for isolating high-purity this compound?
- Recrystallization : Use polar solvents like ethanol/water mixtures to remove unreacted starting materials.
- Chromatography : Reverse-phase HPLC or silica gel chromatography for separating stereoisomers or impurities .
- Lyophilization : For hygroscopic batches, freeze-drying ensures stability and prevents hydrolysis .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Spectroscopic Analysis :
- NMR : - and -NMR to verify the pyrrolidine ring substitution pattern and ethyl group integration .
- FTIR : Confirm carboxylic acid (C=O stretch at ~1700 cm) and hydrochloride salt formation (broad N-H stretch at ~2500 cm) .
- Chromatography : HPLC with UV detection (λ = 210–230 nm) to assess purity (>98% by area normalization) .
Advanced Research Questions
Q. How does pH and temperature influence the stability of this compound during experiments?
Stability data (from analogous pyrrolidine derivatives):
| Condition | Stability Outcome | Reference |
|---|---|---|
| Aqueous (pH 2–6) | Stable for >24 hours | |
| pH >8 | Rapid hydrolysis of ester/carboxylic acid | |
| >150°C | Decomposition/racemization dominates | |
| Methodological Note : Pre-experiment stability assays (e.g., TGA/DSC) are critical for optimizing storage and reaction conditions . |
Q. What computational strategies can optimize the synthesis and functionalization of this compound?
- Reaction Path Modeling : Use density functional theory (DFT) to predict activation energies for esterification and salt formation .
- Molecular Dynamics : Simulate solvent interactions to improve recrystallization yields .
- Machine Learning : Train models on analogous pyrrolidine derivatives to predict optimal reaction conditions (e.g., solvent, catalyst) .
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
- Cross-Validation : Compare NMR/FTIR data with PubChem or ECHA databases to confirm peak assignments .
- Isotopic Labeling : Use - or -labeled precursors to clarify ambiguous signals in complex spectra .
- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline samples .
Q. What in vitro assay designs are suitable for evaluating the biological activity of this compound?
- Antimicrobial Assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria, with purity >95% to avoid solvent interference .
- Enzyme Inhibition : Kinetic assays (e.g., fluorogenic substrates) to test binding affinity to target enzymes (e.g., proteases) .
- Cytotoxicity : MTT assays in mammalian cell lines, ensuring compound solubility in DMSO/PBS buffers (<0.1% v/v) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


